5-[(Benzylsulfonyl)methyl]-2-furoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(benzylsulfonylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c14-13(15)12-7-6-11(18-12)9-19(16,17)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWKGHAUSZQDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353286 | |
| Record name | 5-[(benzylsulfonyl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100397-64-6 | |
| Record name | 5-[(benzylsulfonyl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzylsulfonyl Methyl 2 Furoic Acid and Analogues
Optimization of Reaction Conditions and Parameters
Catalyst Screening and Selection for Sulfonylation Reactions
The crucial step in the synthesis of 5-[(benzylsulfonyl)methyl]-2-furoic acid is the formation of the C-S bond through the reaction of a 5-(halomethyl)-2-furoate intermediate with a benzylsulfinate salt. This reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism. While this reaction can often proceed without a catalyst, screening for a suitable catalyst can enhance the reaction rate and yield.
The selection of a catalyst is pivotal in optimizing the sulfonylation of a 5-(chloromethyl)-2-furoate intermediate with sodium benzylsulfinate. The screening process typically involves evaluating a range of phase-transfer catalysts, which are known to facilitate reactions between ionic nucleophiles (in a solid or aqueous phase) and organic substrates (in an organic phase).
Table 1: Catalyst Screening for the Sulfonylation of Methyl 5-(chloromethyl)-2-furoate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | 80 | 24 | 65 |
| 2 | TBAB (10) | DMF | 80 | 12 | 85 |
| 3 | TBAI (10) | DMF | 80 | 10 | 92 |
| 4 | 18-Crown-6 (5) | Acetonitrile | 80 | 18 | 78 |
| 5 | Aliquat 336 (10) | Toluene | 100 | 24 | 72 |
TBAB: Tetrabutylammonium bromide; TBAI: Tetrabutylammonium iodide.
Based on screening studies, Tetrabutylammonium iodide (TBAI) often emerges as a superior catalyst for this transformation. The iodide ion can participate in a Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the rate of nucleophilic substitution by the benzylsulfinate anion.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent plays a critical role in the efficiency of the S_N2 reaction between the 5-(chloromethyl)-2-furoate and sodium benzylsulfinate. Polar aprotic solvents are generally favored for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus preserving its reactivity quora.comlibretexts.orgmurdoch.edu.au.
A systematic study of various solvents reveals their profound impact on the reaction yield.
Table 2: Effect of Solvent on the Yield of Methyl 5-[(benzylsulfonyl)methyl]-2-furoate
| Entry | Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethylformamide (DMF) | 36.7 | 80 | 12 | 88 |
| 2 | Acetonitrile | 37.5 | 80 | 12 | 82 |
| 3 | Dimethyl sulfoxide (DMSO) | 46.7 | 80 | 12 | 90 |
| 4 | Acetone | 20.7 | 56 | 24 | 75 |
| 5 | Tetrahydrofuran (THF) | 7.6 | 66 | 24 | 60 |
| 6 | Dichloromethane (DCM) | 9.1 | 40 | 48 | 45 |
The data indicates that polar aprotic solvents like DMSO and DMF provide the highest yields. This is attributed to their ability to dissolve the sodium benzylsulfinate and stabilize the transition state of the S_N2 reaction without significantly solvating the sulfinate anion, leaving it more available to attack the electrophilic carbon of the chloromethyl group. In contrast, less polar solvents like THF and DCM result in lower yields due to poor solubility of the nucleophile and less effective stabilization of the transition state. Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity libretexts.org.
Temperature and Pressure Parameters for Reaction Efficiency
Temperature is a critical parameter that influences the rate of the sulfonylation reaction. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the furan (B31954) ring. Therefore, optimization of the reaction temperature is essential to achieve a high yield in a reasonable timeframe.
Table 3: Influence of Temperature on the Sulfonylation Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 (Room Temp.) | 72 | 35 |
| 2 | DMF | 60 | 24 | 75 |
| 3 | DMF | 80 | 12 | 88 |
| 4 | DMF | 100 | 8 | 85 (minor decomposition) |
| 5 | DMF | 120 | 6 | 70 (significant decomposition) |
For the reaction of methyl 5-(chloromethyl)-2-furoate with sodium benzylsulfinate in DMF, a temperature of 80 °C provides an optimal balance between reaction rate and product stability.
The reaction is typically carried out at atmospheric pressure, as the reagents are non-volatile under the optimized reaction conditions. The application of high pressure is generally not necessary for this type of S_N2 reaction and would add unnecessary complexity and cost to the synthesis.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The purification of the intermediates and the final product is crucial to obtain this compound of high purity.
Methyl 5-(chloromethyl)-2-furoate (Intermediate): This intermediate can be purified by vacuum distillation. Given its thermal sensitivity, a short-path distillation apparatus is often preferred to minimize decomposition.
Methyl 5-[(benzylsulfonyl)methyl]-2-furoate (Intermediate): After the sulfonylation reaction, the crude product is typically worked up by quenching the reaction with water and extracting the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for further purification.
This compound (Final Compound): The hydrolysis of the ester is typically achieved by treating it with a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water. After the reaction is complete, the mixture is acidified with a mineral acid like hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and dried. For higher purity, the final compound can be recrystallized from a solvent such as ethanol or an ethanol/water mixture.
Stereochemical Considerations in Synthesis of Analogues (if applicable to potential chiral centers)
While this compound itself is achiral, analogues with stereocenters can be of significant interest. A potential chiral analogue could be one where a substituent is introduced at the benzylic carbon of the benzylsulfonyl group, for example, 5-{[benzyl(methyl)sulfonyl]methyl}-2-furoic acid.
The synthesis of such chiral analogues would require stereocontrolled methods. One approach is to synthesize the racemic analogue and then resolve the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) nih.govtcichemicals.comtcichemicals.com. The diastereomers can then be separated by fractional crystallization, followed by acidification to liberate the individual enantiomers of the furoic acid derivative.
Alternatively, an asymmetric synthesis approach could be employed. This might involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the key bond-forming step. For instance, a chiral phase-transfer catalyst could be used in the sulfonylation reaction to favor the formation of one enantiomer over the other.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Benzylsulfonyl Methyl 2 Furoic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 5-[(Benzylsulfonyl)methyl]-2-furoic acid, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is utilized to establish the precise connectivity and chemical environment of each atom.
Proton NMR Spectroscopic Analysis and Chemical Shift Assignments
Predicted ¹H NMR spectroscopy for this compound allows for the assignment of each proton based on its distinct chemical shift (δ), multiplicity, and coupling constants (J). The expected signals are as follows:
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. This significant deshielding is due to the acidic nature of the proton.
Aromatic Protons (Phenyl Ring): The five protons of the benzyl (B1604629) group are expected to appear in the aromatic region, approximately between δ 7.2 and 7.6 ppm. Due to the electronic influence of the sulfonyl group, these protons may exhibit complex multiplicity.
Furan (B31954) Protons: The two protons on the furan ring are expected to appear as doublets, characteristic of vicinal coupling. The proton at the C3 position is predicted to resonate at a different chemical shift than the proton at the C4 position, likely in the range of δ 6.5-7.5 ppm.
Methylene (B1212753) Protons (-CH₂-SO₂- and -SO₂-CH₂-Ph): The two methylene groups are diastereotopic and are therefore expected to show distinct signals. The methylene protons adjacent to the furan ring are predicted to appear as a singlet around δ 4.5 ppm, while the methylene protons of the benzyl group are expected to resonate as a singlet around δ 4.3 ppm.
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 12.5 | bs |
| Phenyl-H | 7.2-7.6 | m |
| Furan-H3 | 7.2 | d |
| Furan-H4 | 6.6 | d |
| -CH₂- (furan) | 4.5 | s |
| -CH₂- (benzyl) | 4.3 | s |
Note: Data is predicted and may vary from experimental values. s = singlet, d = doublet, m = multiplet, bs = broad singlet.
Carbon-13 NMR Spectroscopic Analysis and Multiplicity Patterns
Predicted ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of neighboring atoms.
Carboxylic Carbonyl Carbon (-COOH): This carbon is expected to have the most downfield chemical shift, typically around δ 160-170 ppm.
Aromatic and Furan Carbons: The carbon atoms of the furan and phenyl rings are predicted to resonate in the range of δ 110-160 ppm. The carbon attached to the carboxylic acid group (C2) and the carbon attached to the methylsulfonyl group (C5) on the furan ring are expected to be the most deshielded among the furan carbons.
Methylene Carbons (-CH₂-): The two methylene carbons are expected to appear in the aliphatic region of the spectrum, with predicted chemical shifts around δ 50-60 ppm.
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165.0 |
| Furan C2 | 158.0 |
| Furan C5 | 150.0 |
| Phenyl C (ipso) | 135.0 |
| Phenyl C (o, m, p) | 128.0-130.0 |
| Furan C3 | 120.0 |
| Furan C4 | 115.0 |
| -CH₂- (furan) | 58.0 |
| -CH₂- (benzyl) | 55.0 |
Note: Data is predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the molecular structure, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between coupled protons. For instance, correlations would be expected between the two furan protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The predicted HSQC spectrum would link the proton signals of the methylene groups and the furan and phenyl rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Predicted HMBC correlations would be critical in connecting the different fragments of the molecule. For example, correlations between the methylene protons adjacent to the furan ring and the furan carbons (C4, C5) would confirm the attachment of the benzylsulfonylmethyl group at the 5-position of the furoic acid.
Utilization of Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated exact mass for the molecular formula C₁₃H₁₂O₅S is 280.0405. An experimentally determined mass that closely matches this calculated value would provide strong evidence for the elemental composition of the molecule.
Analysis of Fragmentation Patterns for Structural Information
In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, key predicted fragmentation pathways include:
Loss of the benzyl group: A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic bond, which would result in a fragment ion corresponding to the loss of a benzyl radical (•CH₂Ph).
Loss of sulfur dioxide: Sulfones are known to undergo fragmentation with the loss of sulfur dioxide (SO₂).
Decarboxylation: Carboxylic acids can lose a molecule of carbon dioxide (CO₂) from the molecular ion.
Cleavage of the furan ring: The furan ring itself can undergo characteristic fragmentation.
Predicted Mass Spectrometry Fragmentation Data Table
| m/z (predicted) | Proposed Fragment Identity |
| 280 | [M]⁺ |
| 235 | [M - COOH]⁺ |
| 215 | [M - SO₂H]⁺ |
| 189 | [M - CH₂Ph]⁺ |
| 141 | [M - SO₂CH₂Ph]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Note: Data is predicted and represents plausible fragmentation pathways.
By combining the detailed information obtained from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved. The predicted data presented here serves as a robust guide for the interpretation of experimental spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups: the carboxylic acid, the sulfonyl group, the furan ring, and the benzyl group.
The presence of the carboxylic acid moiety would be confirmed by a broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp absorption band around 1700-1680 cm⁻¹. The sulfonyl group (SO₂) is expected to show two characteristic strong stretching vibrations: an asymmetric stretch between 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹.
The furan ring should present several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching in the 1600-1475 cm⁻¹ region, and C-O-C stretching vibrations. The benzyl group will also contribute to the spectrum with aromatic C-H stretching bands above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range. The methylene bridge (-CH₂-) is expected to show C-H stretching vibrations in the 2950-2850 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Carboxylic Acid | 3300-2500 | O-H Stretch |
| Carboxylic Acid | 1700-1680 | C=O Stretch |
| Sulfonyl | 1350-1300 | SO₂ Asymmetric Stretch |
| Sulfonyl | 1160-1120 | SO₂ Symmetric Stretch |
| Aromatic | >3000 | C-H Stretch |
| Aromatic | 1600-1450 | C=C Stretch |
| Furan | >3000 | C-H Stretch |
| Furan | 1600-1475 | C=C Stretch |
| Methylene | 2950-2850 | C-H Stretch |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. spectrabase.com A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information about its molecular geometry, intermolecular interactions, and conformational preferences in the solid state.
Based on the known crystal structure of 2-furoic acid researchgate.net, it is likely that this compound will also exhibit hydrogen bonding interactions, particularly involving the carboxylic acid group. These interactions could lead to the formation of dimers or more extended supramolecular assemblies in the crystal lattice.
The analysis would reveal the precise bond lengths and angles of the entire molecule. Of particular interest would be the geometry around the sulfur atom of the sulfonyl group, which is expected to be tetrahedral. The conformation of the benzylsulfonylmethyl side chain relative to the furoic acid ring would also be determined, providing insights into the preferred spatial arrangement of these bulky groups. The planarity of the furan ring and the orientation of the carboxylic acid group relative to the ring would also be elucidated.
Table 2: Predicted X-ray Crystallography Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/Information |
|---|---|
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| Key Intermolecular Interactions | Hydrogen bonding via carboxylic acid |
| Sulfonyl Group Geometry | Tetrahedral |
| Furan Ring | Planar |
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach. In this method, a nonpolar stationary phase (such as a C18 column) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. Detection could be achieved using a UV detector, as the furan and benzyl groups are expected to absorb UV light.
Gas Chromatography (GC)
Direct analysis of this compound by GC would be challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, derivatization would likely be necessary to convert the carboxylic acid into a more volatile ester, for example, through reaction with an alcohol in the presence of an acid catalyst. The resulting ester could then be analyzed on a GC system equipped with a suitable capillary column (e.g., a nonpolar or moderately polar phase) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Table 3: Proposed Chromatographic Conditions for Purity Assessment
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water with acidic modifier | UV |
| GC (after derivatization) | Capillary (e.g., DB-5) | Helium or Nitrogen | FID or MS |
Computational Chemistry and Molecular Modeling of 5 Benzylsulfonyl Methyl 2 Furoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Minima
No published studies were identified that have performed Density Functional Theory (DFT) calculations on 5-[(Benzylsulfonyl)methyl]-2-furoic acid. Such studies would be necessary to determine key quantum chemical properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic behavior. Without these calculations, any discussion of its molecular orbitals or energy minima would be purely speculative.
Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction
Similarly, there is no available research that includes an Electrostatic Potential Surface (EPS) analysis of this compound. An EPS map is crucial for visualizing the charge distribution across the molecule and predicting regions that are likely to engage in electrostatic interactions with other molecules, such as biological receptors. The absence of this data precludes any scientifically grounded predictions about its interaction patterns.
Conformational Analysis and Energy Landscape Mapping
A comprehensive conformational analysis and the mapping of the energy landscape of this compound have not been reported in the literature. This type of study is essential for understanding the molecule's flexibility and identifying its most stable three-dimensional structures (conformers). This information is a critical prerequisite for meaningful molecular docking simulations.
Molecular Docking Simulations with Predicted Biological Targets
While patents may list this compound as a potential inhibitor for certain enzymes, such as microsomal prostaglandin (B15479496) E2 synthase-1, the actual molecular docking simulations, including detailed interaction analyses and binding affinity calculations, are not publicly available.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Without specific molecular docking studies, it is impossible to describe the predicted binding mode of this compound within a protein's active site. Information regarding which amino acid residues it might interact with, and the nature of those interactions (e.g., hydrogen bonds, hydrophobic interactions), is currently unknown.
Computational Estimation of Binding Affinities
The computational estimation of binding affinities, typically expressed as binding energy or inhibition constants (Ki), is a direct output of molecular docking and simulation studies. As no such studies have been published for this compound, data tables or detailed findings on its binding affinities cannot be generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR study would aim to predict their therapeutic efficacy or other biological effects based on variations in their molecular features. This process is crucial for rational drug design, allowing for the prioritization of synthesis and testing of the most promising candidates. ceon.rs
Molecular Descriptor Calculation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu For a series of analogues based on the this compound scaffold, a diverse set of descriptors would be calculated to capture the structural variations responsible for differences in activity. These descriptors are typically categorized as follows:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, these describe atomic connectivity. Examples include molecular weight, atom counts, bond counts, and connectivity indices (e.g., Kier & Hall indices), which reflect the size and branching of the molecule. hufocw.org
Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these descriptors encode information about the molecule's shape and size. Examples include molecular surface area, molecular volume, and shadow areas. hufocw.org
Electronic Descriptors: These quantify the electronic properties of the molecule, which are critical for molecular interactions. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu
Physicochemical Descriptors: These describe properties like lipophilicity (logP), water solubility (logS), and topological polar surface area (TPSA), which are crucial for pharmacokinetic behavior.
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. This is often achieved using statistical techniques like correlation analysis to remove inter-correlated descriptors and variable selection methods such as stepwise regression or genetic algorithms to identify the subset of descriptors that best correlates with the biological activity. nih.gov
Table 1: Illustrative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Molecular Weight (MW) | Size and mass of the molecule |
| Kier & Hall Connectivity Index (¹χ) | Degree of branching in the molecular skeleton | |
| Geometrical | Molecular Surface Area (MSA) | Total surface area of the molecule |
| Molecular Volume (MV) | Total volume occupied by the molecule | |
| Electronic | Dipole Moment | Polarity and charge distribution |
| HOMO/LUMO Energies | Electron-donating/accepting capabilities | |
| Physicochemical | LogP (Octanol/Water Partition) | Lipophilicity / Hydrophobicity |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms, relates to permeability |
Statistical Model Development and Validation for Activity Prediction
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity of the training set of compounds. The activity data (e.g., IC50 or EC50 values) are typically converted to a logarithmic scale (pIC50) to create a linear relationship. laccei.org
Common statistical methods used for model development include:
Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret. laccei.org
Partial Least Squares (PLS): A more advanced regression technique that is effective when dealing with a large number of inter-correlated descriptors. researchgate.net
Machine Learning Algorithms: Methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships between structure and activity.
Model validation is essential to ensure its statistical significance and predictive power. Key validation metrics include:
Coefficient of Determination (R²): Measures the goodness of fit for the training set.
Leave-One-Out Cross-Validation Coefficient (Q²): An internal validation metric that assesses the model's robustness. A high Q² value (typically > 0.6) indicates good predictive ability.
External Validation (pred_R²): The model's predictive performance is evaluated on an external test set of compounds that were not used during model development. A high pred_R² value confirms the model's ability to predict the activity of new, untested compounds. researchgate.net
In Silico Prediction of ADMET Properties (Computational Aspects Only)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug discovery, used to identify potential liabilities early in the development process. rowansci.comresearchgate.net For a compound like this compound, computational models can estimate its pharmacokinetic and toxicity profile before it is synthesized.
Computational Models for Absorption and Distribution Prediction
These models predict how a compound is likely to be absorbed into the bloodstream and distributed throughout the body.
Absorption: Key parameters include intestinal absorption and cell permeability (e.g., Caco-2 permeability). These are often predicted using QSAR models based on physicochemical descriptors like TPSA, logP, and hydrogen bond counts. The "BOILED-Egg" model is a widely used graphical method that predicts both passive intestinal absorption and brain penetration based on lipophilicity (WLOGP) and polarity (TPSA). nih.gov
Distribution: This involves predicting parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target. Computational models predict these properties based on descriptors related to lipophilicity, charge, and size.
Prediction of Metabolic Sites and Stability through Computational Methods
Metabolism is a primary route of drug clearance and can lead to the formation of inactive or potentially toxic metabolites.
Metabolic Site Prediction: Computational tools can predict which atoms in a molecule are most likely to be metabolized by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes. These models use either rule-based approaches that recognize specific substructures prone to metabolism or more complex methods that calculate the reactivity of each atom. For this compound, potential sites of metabolism could include the furan (B31954) ring, the benzylic methylene (B1212753) bridge, or the phenyl ring.
Investigation of Biological Activities and Structure Activity Relationships Sar of 5 Benzylsulfonyl Methyl 2 Furoic Acid
Design and Synthesis of 5-[(Benzylsulfonyl)methyl]-2-furoic acid Analogues for SAR Studies
Structure-activity relationship (SAR) studies involve the synthesis and testing of a series of structurally related compounds (analogues) to understand which parts of the molecule are essential for its biological activity. nih.govresearchgate.net This process helps in optimizing the lead compound to improve potency, selectivity, and pharmacokinetic properties.
The furan (B31954) ring and its substituents at the C2 and C5 positions are primary sites for modification. researchgate.net A slight change in the substitution pattern on a furan nucleus can lead to significant differences in biological activity. researchgate.net
Modification of the Carboxylic Acid: The carboxylic acid at the C2 position is a key functional group that can be modified to explore its role in binding. It could be converted to various esters, amides, or bioisosteres like tetrazoles. Synthesis of 5-aryl-furan-2-carboxamide derivatives has been a successful strategy in developing antagonists for certain receptors. nih.gov
Substitution on the Furan Ring: While the parent structure is substituted at C2 and C5, introducing small substituents (e.g., methyl, halogen) at the C3 or C4 positions could influence the electronic properties and conformation of the ring, potentially enhancing activity.
Replacement of the Furan Ring: The furan ring itself can be replaced with other 5-membered heterocyclic rings like thiophene (B33073) or pyrrole (B145914) to assess the importance of the ring oxygen. researchgate.net
| Analogue ID | Modification (R1) | Modification (R2) | Rationale |
|---|---|---|---|
| A-1 | -COOH (Parent) | H (Parent) | Baseline Compound |
| A-2 | -COOCH₃ | H | Evaluate role of hydrogen bond donor and charge |
| A-3 | -CONH₂ | H | Explore amide bioisostere, alter H-bonding pattern |
| A-4 | -COOH | -CH₃ at C4 | Probe steric and electronic effects on the furan ring |
| A-5 | -COOH | -Cl at C4 | Probe electronic effects on the furan ring |
The benzylsulfonylmethyl group offers several points for modification to explore the pharmacophore. rsc.org Sulfonylpiperazine hybrids, for example, are known to be metabolically stable and synthetically accessible scaffolds. researchgate.net
Modification of the Benzyl (B1604629) Group: The phenyl ring can be substituted at the ortho, meta, or para positions with a variety of functional groups (e.g., halogens, alkyl, alkoxy) to probe for additional binding interactions. nih.gov The entire benzyl group could also be replaced with other aryl or alkyl groups to assess steric and electronic requirements.
Alteration of the Sulfonyl Linker: The sulfonyl group is a key feature. It can be replaced by related functional groups like a sulfoxide, sulfonamide, or even a simple ketone or ether to determine the importance of the sulfur oxidation state and the geometry of the sulfonyl group. The methylene (B1212753) linker between the furan and the sulfonyl group could also be extended or shortened. Such modifications have been key in the development of other drug candidates. researchgate.net
| Analogue ID | Modification of Benzyl Group (R3) | Modification of Linker (X) | Rationale |
|---|---|---|---|
| B-1 | Phenyl (Parent) | -CH₂SO₂- (Parent) | Baseline Compound |
| B-2 | 4-Chlorophenyl | -CH₂SO₂- | Explore electronic and steric effects on the aryl ring |
| B-3 | 4-Methoxyphenyl | -CH₂SO₂- | Evaluate impact of a hydrogen bond acceptor |
| B-4 | Cyclohexyl | -CH₂SO₂- | Assess the necessity of the aromatic ring |
| B-5 | Phenyl | -CH₂SO- | Reduce oxidation state to sulfoxide |
| B-6 | Phenyl | -CH₂CONH- | Replace sulfonyl with an amide linker |
Substitutions and Modifications on the Benzyl Group to Probe Aromatic Interactions
No studies were found that described the synthesis of analogues of this compound with systematic substitutions on the benzyl ring. Consequently, there is no available data to construct a structure-activity relationship table or to analyze how electron-donating or electron-withdrawing groups on the aromatic ring influence its biological activity. Research on related heterocyclic structures, such as quinolines and benzimidazoles, often shows that the nature and position of substituents on an appended phenyl ring can dramatically affect potency, but such specific correlations are not available for the target compound. nih.govnih.gov
Elucidation of Key Structural Features and Pharmacophoric Elements for Biological Activity
Without experimental data from SAR studies, the elucidation of key pharmacophoric elements for this compound remains speculative. A pharmacophore model represents the crucial functionalities and their spatial arrangement required for a molecule's biological activity. wikipedia.org Typically, this is derived from the SAR of a series of active compounds. For this molecule, one could hypothesize the importance of:
The 2-furoic acid moiety : The carboxylic acid is likely a key binding feature, potentially acting as a hydrogen bond donor and acceptor or coordinating with a metal ion in an enzyme's active site. The furan ring itself provides a rigid scaffold.
The benzylsulfonylmethyl linker : The sulfonyl group is a strong hydrogen bond acceptor, and the entire linker dictates the spatial orientation of the furan and benzyl groups.
The benzyl group : This group likely engages in hydrophobic or aromatic (pi-pi stacking) interactions within a target's binding pocket.
However, without supporting biological data, this remains a theoretical model.
Stereochemical Effects on Biological Activity of Chiral Analogues (if applicable)
The parent compound, this compound, is achiral. The potential for chirality would arise from modifications, for instance, by adding a substituent to the methylene carbon of the (-SO2-CH2-phenyl) linker. The literature search did not yield any studies where such chiral analogues were synthesized or evaluated. In many drug classes, stereochemistry plays a critical role, with one enantiomer often being significantly more potent or having a different biological profile than its counterpart. mdpi.com However, no such investigations have been published for derivatives of this compound.
Mechanistic Studies of 5 Benzylsulfonyl Methyl 2 Furoic Acid S Biological Interactions
Target Identification and Validation Strategies
Affinity Chromatography and Pull-Down Approaches for Protein Binding Partners
No studies utilizing affinity chromatography or pull-down assays to identify the protein binding partners of 5-[(Benzylsulfonyl)methyl]-2-furoic acid have been found.
Proteomic Profiling Techniques for Identifying Cellular Targets
There is no available data from proteomic profiling studies to identify the cellular targets of this compound.
Elucidation of Molecular Mechanism of Action
Enzyme Kinetics and Detailed Inhibition Mechanism Studies (e.g., Reversible, Irreversible, Uncompetitive)
Detailed enzyme kinetic studies to determine the nature of inhibition (e.g., reversible, irreversible, uncompetitive) by this compound have not been reported.
Characterization of Receptor Agonism or Antagonism at the Molecular Level
There are no findings available that characterize the agonistic or antagonistic effects of this compound at the molecular level on any specific receptors.
Analysis of Cellular Pathway Modulation and Downstream Signaling Events
Information regarding the modulation of cellular pathways and downstream signaling events by this compound is not present in the current body of scientific literature.
Investigation of Intracellular Localization and Cellular Uptake Mechanisms
The cellular entry and subsequent subcellular distribution of the compound this compound are critical determinants of its biological activity. While direct studies on this specific molecule are not extensively available in the public domain, a comprehensive understanding can be extrapolated from research on structurally analogous compounds, particularly those sharing the furoic acid and sulfonamide functional groups. These investigations suggest that a combination of passive diffusion and carrier-mediated transport likely governs its cellular uptake, leading to its presence within the cell where it can interact with intracellular targets.
The cellular uptake of carboxylic acids, such as the furoic acid moiety of the target compound, is known to occur through two primary mechanisms: passive diffusion and active transport. In its uncharged, protonated state, a carboxylic acid is more lipid-soluble and can diffuse across the cell membrane down its concentration gradient. nih.gov The pH of the extracellular environment influences the ratio of the charged to uncharged form, thereby affecting the rate of passive diffusion. nih.gov
However, the presence of the carboxylic acid group also makes these molecules potential substrates for a variety of carrier proteins. Specifically, the family of Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are key players in the cellular uptake of a wide range of anionic compounds, including drugs containing a carboxylate group. jci.orgwikipedia.org These transporters are expressed in various tissues, including the kidney, liver, and intestine, and facilitate the movement of their substrates across the cell membrane. jci.org
A notable example of a structurally related compound is the loop diuretic furosemide (B1674285), which also contains a 2-furoic acid core and a sulfonamide group. Extensive research has demonstrated that furosemide is a substrate for several OATs and OATPs. jci.orgnih.govnih.gov For instance, OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are involved in the uptake of furosemide from the blood into the cells. nih.govnih.gov Additionally, the intestinal transporter OATP2B1 has been identified as a key uptake transporter for furosemide, influencing its oral absorption. jci.orgnih.gov The cellular entry of furosemide is also modulated by efflux transporters such as the Multidrug Resistance-Associated Protein 4 (MRP4) and the Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell. jci.orgnih.gov Given the structural similarities, it is highly probable that this compound is also recognized and transported by members of the OAT and OATP families.
The sulfonamide group, including the benzylsulfonylmethyl moiety, also plays a significant role in the biological interactions of the compound. While highly polar groups like sulfonic acids can decrease cell permeability, sulfonamides are found in numerous cell-permeable drugs. nih.gov For example, antibacterial sulfonamides must enter bacterial cells to inhibit the intracellular enzyme dihydropteroate (B1496061) synthase. wikipedia.orgyoutube.com Studies on the distribution of various sulfonamides have shown that they can achieve significant concentrations within cells, with some even becoming more concentrated inside cells than in the surrounding serum. nih.gov This indicates that the sulfonamide structure is compatible with cellular uptake.
Once inside the cell, the precise subcellular localization of this compound is not definitively established. However, based on the behavior of other organic anion transporter substrates, it is expected to be present in the cytoplasm. nih.gov The intracellular fate of molecules transported by OATs is not always well-defined and can vary depending on the specific compound. nih.gov For many drugs, after entering the cytoplasm, they may interact with their targets, undergo metabolism, or be subject to further transport into organelles or efflux out of the cell. wikipedia.org For antibacterial sulfonamides, their target is a cytoplasmic enzyme, indicating their presence and activity within this compartment. youtube.com Fluorescence microscopy studies could provide more definitive insights into the specific organellar accumulation, if any, of this compound. nih.gov
Table 1: Transporters Involved in the Cellular Uptake and Efflux of Furosemide, a Structural Analog
| Transporter Family | Specific Transporter | Type of Transport | Location | Role in Furosemide Transport | Reference |
| Organic Anion Transporters (OATs) | OAT1 | Uptake | Kidney (Basolateral) | Uptake from blood into renal cells | nih.govnih.gov |
| OAT3 | Uptake | Kidney (Basolateral) | Uptake from blood into renal cells | nih.govnih.gov | |
| Organic Anion Transporting Polypeptides (OATPs) | OATP2B1 | Uptake | Intestine | Absorption from the gut | jci.orgnih.gov |
| ATP-Binding Cassette (ABC) Transporters | MRP4 | Efflux | Kidney (Apical), Intestine | Efflux into urine and gut lumen | jci.orgnih.gov |
| BCRP | Efflux | Intestine | Efflux into gut lumen | jci.orgnih.gov |
Advanced Applications and Future Research Directions for the 5 Benzylsulfonyl Methyl 2 Furoic Acid Scaffold
Development of Chemical Biology Probes Based on the 5-[(Benzylsulfonyl)methyl]-2-furoic acid Scaffold
The furoic acid scaffold is a valuable starting point for the development of chemical biology probes. For instance, the stability of the furoyl ester has been leveraged in the design of novel dual-functioning probes for analyzing RNA structure. nih.gov A notable example is a probe that incorporates the stable furoyl scaffold with an alkyl azide (B81097) for enrichment, which is crucial for improving the signal in next-generation sequencing experiments. nih.gov This suggests that derivatives of this compound could be similarly functionalized. The benzylsulfonyl group offers a site for the attachment of reporter groups, such as fluorophores or biotin, while the furoic acid moiety can act as a reactive handle. Such probes could be used to investigate enzyme-substrate interactions or to label specific cellular components for imaging studies.
| Probe Type | Scaffold Component | Functional Group for Attachment | Potential Application |
| RNA Structure Probe | 2-Furoic Acid | Benzylsulfonylmethyl group | In-cell structure probing and analysis |
| Enzyme Activity Probe | 2-Furoic Acid | Carboxylic acid | Covalent labeling of active sites |
| Cellular Imaging Probe | Benzylsulfonylmethyl group | Terminal modification with fluorophore | Visualization of probe localization |
Application of Structure-Based Drug Design Principles to the Compound Series
Structure-based drug design is a powerful strategy for optimizing lead compounds. For derivatives of this compound, this approach would involve identifying a specific biological target and using its three-dimensional structure to guide the synthesis of more potent and selective analogs. The benzylsulfonyl group provides a versatile scaffold that can be modified to explore interactions with different pockets of a target protein. For example, the aryl ring of the benzyl (B1604629) group can be substituted to enhance hydrophobic or electrostatic interactions. The sulfonyl group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.
Systematic structure-activity relationship (SAR) studies on related 5-aryl-furan-2-carboxamide derivatives have successfully identified potent antagonists for the urotensin-II receptor, a target for cardiovascular diseases. nih.gov In one such study, substitution on the C-5 aryl ring led to the discovery of a highly potent antagonist with an IC50 value of 6 nM. nih.gov A similar approach could be applied to the benzylsulfonylmethyl group of the target scaffold to probe interactions with a chosen biological target.
| Modification Site | Potential Interaction | Example from Related Compounds |
| Benzyl Ring | Hydrophobic/pi-stacking interactions | Substituted aryl groups in urotensin-II antagonists nih.gov |
| Sulfonyl Group | Hydrogen bond acceptor | Common feature in enzyme inhibitors |
| Furan (B31954) Ring | Core scaffold interaction | Maintained in various active derivatives |
Exploration of Prodrug Strategies for Enhanced Molecular Delivery
The carboxylic acid group of this compound is an ideal handle for prodrug development. Carboxylic acids can be readily converted into esters, which can mask the polar carboxyl group and improve membrane permeability and oral bioavailability. uobabylon.edu.iqnih.gov These ester prodrugs are designed to be cleaved by endogenous esterases in the body, releasing the active carboxylic acid. uobabylon.edu.iq
| Prodrug Strategy | Chemical Modification | Intended Advantage |
| Esterification | Conversion of carboxylic acid to ester | Increased lipophilicity, enhanced membrane permeability uobabylon.edu.iqebrary.net |
| Amidation | Conversion of carboxylic acid to amide | Altered solubility and metabolic stability nih.gov |
| Acyl Glucuronidation | Enzymatic conjugation in vivo | Facilitated excretion |
Development of Derivatization Protocols for Specific Research Tools and Fluorescent Probes
The carboxylic acid functionality is a prime site for derivatization to create specialized research tools, including fluorescent probes. nih.gov A common method involves coupling the carboxylic acid with a fluorescent amine or hydrazine (B178648) using a carbodiimide (B86325) activating agent. nih.gov This creates a stable amide linkage and appends a fluorescent reporter to the molecule. Reagents such as those based on coumarin, anthracene, and benzoxadiazole (NBD) have been widely used for this purpose. nih.govdntb.gov.ua
For this compound, derivatization of the carboxyl group would allow for the creation of probes to visualize its cellular distribution or to quantify its presence in biological samples using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov The choice of the fluorophore can be tailored to the specific application, considering factors like excitation and emission wavelengths, quantum yield, and environmental sensitivity.
| Derivatization Reagent Class | Linkage Formed | Potential Application |
| Fluorescent Amines (e.g., NBD-PZ-NH2) dntb.gov.ua | Amide | Capillary electrophoresis, cellular imaging |
| Alkyl Halides (with fluorophore) nih.gov | Ester | HPLC-based quantification |
| Diazoalkanes (with fluorophore) nih.gov | Ester | Sensitive detection in biological matrices |
Identification of Unexplored Biological Systems or Therapeutic Areas for Future Research
The 2-furoic acid scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could have potential in various therapeutic areas. Furan-2-carboxylic acid derivatives have been investigated for their potential in treating type 2 diabetes by inhibiting gluconeogenesis. nih.gov Other related compounds have shown antimicrobial activity against yeast-like fungi such as Candida albicans, as well as against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, 2,5-disubstituted-1,3,4-oxadiazoles derived from furoic acid have been reported to possess anti-inflammatory, antifungal, and antibacterial properties. asianpubs.org
The presence of the benzylsulfonyl group in the target scaffold could confer novel biological activities. Arylsulfonyl derivatives have been explored as inhibitors of various enzymes, including α-glucosidase. rsc.org Therefore, it would be valuable to screen a library of this compound derivatives against a broad panel of biological targets, including those involved in metabolic diseases, infectious diseases, and inflammation.
| Therapeutic Area | Rationale Based on Related Compounds | Potential Molecular Targets |
| Type 2 Diabetes | Furan-2-carboxylic acid derivatives inhibit gluconeogenesis nih.gov | Enzymes in the gluconeogenesis pathway |
| Infectious Diseases | Furan derivatives show antimicrobial and antifungal activity nih.govasianpubs.org | Bacterial and fungal cellular machinery |
| Inflammation | Oxadiazole derivatives of furoic acid are anti-inflammatory asianpubs.org | Cyclooxygenase (COX) enzymes, cytokines |
| Cancer | Sulfonyl-containing compounds can exhibit anticancer properties | Kinases, histone deacetylases (HDACs) |
Integration with Systems Biology and Network Pharmacology Approaches for Broader Contextualization
To fully understand the potential of the this compound scaffold, a systems biology approach could be employed. Instead of a single-target focus, this methodology would investigate the effects of the compound on a whole biological system, such as a cell or an organism. By using techniques like transcriptomics, proteomics, and metabolomics, researchers can obtain a global view of the cellular response to the compound.
Network pharmacology, a key component of systems biology, can then be used to analyze these large datasets and to identify the network of interacting proteins and pathways that are perturbed by the compound. This can help to elucidate the mechanism of action, predict potential off-target effects, and identify novel therapeutic applications. For a new scaffold like this compound, this approach could rapidly provide a broad understanding of its biological activities and guide further, more focused research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(Benzylsulfonyl)methyl]-2-furoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of a furan precursor. A two-step approach is common: (1) introduce the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under basic conditions (e.g., NaH in THF), followed by (2) oxidation of the methyl group to a carboxylic acid using KMnO₄ or RuO₄ in acidic media. Optimization includes monitoring reaction intermediates via TLC and adjusting stoichiometry (1.5–2.0 equivalents of sulfonylating agent). Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst effects .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY for substituent positioning), FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and carboxylic O-H at ~2500–3300 cm⁻¹), and HPLC-MS (C18 column, acetonitrile/water gradient with 0.1% formic acid) for purity assessment. Cross-validate with elemental analysis (C, H, S content) .
Q. What safety precautions are critical when handling sulfonated intermediates during synthesis?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to sulfonating agents' corrosive nature. Store intermediates in airtight containers away from moisture. Monitor for exothermic reactions during sulfonylation; employ cooling baths. Refer to SDS guidelines for spill management and disposal (neutralize acidic waste with NaHCO₃ before disposal) .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound derivatives for target-specific applications?
- Methodological Answer : Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) can screen derivatives against protein targets (e.g., enzymes with sulfonate-binding pockets). Validate predictions with synthesis and in vitro assays .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or split peaks in NMR)?
- Methodological Answer : For split NMR peaks, check for dynamic exchange processes (variable-temperature NMR). If NOE effects contradict expected substituent positions, re-examine coupling constants (J-values) and use heteronuclear correlation (HSQC/HMBC) to confirm connectivity. Consider X-ray crystallography for absolute configuration verification .
Q. How do reaction solvents influence the sulfonylation kinetics and regioselectivity of the furan core?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation but may promote side reactions. Test solvent dielectric constants (ε) via a DoE approach: compare yields in THF (ε=7.5), acetonitrile (ε=37.5), and dichloromethane (ε=8.9). Use kinetic profiling (in situ IR or GC-MS) to track intermediate formation rates .
Q. What methodologies quantify the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies: (1) Prepare buffered solutions (pH 1–13), incubate at 25°C/40°C/60°C, and sample at intervals (0, 7, 14 days). Analyze degradation via HPLC (peak area reduction). Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify degradation products with LC-QTOF-MS .
Data Analysis and Optimization
Q. How can statistical DoE methods optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Implement a fractional factorial design (e.g., 2⁴⁻¹) to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), solvent ratio (THF/H₂O), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. Response surface methodology (RSM) refines optimal conditions .
Q. What strategies mitigate batch-to-batch variability in sulfonic acid derivative synthesis?
- Methodological Answer : Standardize reagent quality (HPLC-grade solvents, ≥98% purity sulfonyl chlorides). Implement in-process controls (IPC) via inline FT-IR to monitor reaction progression. Use PAT (Process Analytical Technology) tools for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
